molecular formula C15H15F3N4O2S B2508925 2,4,5-trifluoro-3-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide CAS No. 2034604-62-9

2,4,5-trifluoro-3-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide

Cat. No.: B2508925
CAS No.: 2034604-62-9
M. Wt: 372.37
InChI Key: YAIYDMKXGDHVTB-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with three fluorine atoms (2,4,5-trifluoro), a methoxy group at position 3, and a piperidin-4-yl moiety linked to a 1,2,5-thiadiazole ring. The 1,2,5-thiadiazole group may contribute to π-π interactions or hydrogen bonding, while the piperidine scaffold offers conformational flexibility for receptor engagement.

Properties

IUPAC Name

2,4,5-trifluoro-3-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N4O2S/c1-24-14-12(17)9(6-10(16)13(14)18)15(23)20-8-2-4-22(5-3-8)11-7-19-25-21-11/h6-8H,2-5H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAIYDMKXGDHVTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1F)F)C(=O)NC2CCN(CC2)C3=NSN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trifluoro-3-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide typically involves multiple steps. One common approach starts with the preparation of 2,4,5-trifluoro-3-methoxybenzoic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride . The acid chloride is then reacted with 1-(1,2,5-thiadiazol-3-yl)piperidine-4-amine under appropriate conditions to yield the final benzamide product .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,4,5-trifluoro-3-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2,4,5-trifluoro-3-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,5-trifluoro-3-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets. The trifluoromethoxy and thiadiazolyl groups can enhance binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and require further investigation to elucidate .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Fluorine substitution patterns (2,4,5-trifluoro vs. single fluorine or trifluoromethyl groups in analogues) may influence lipophilicity and target binding. For instance, 8b’s 3-fluoro-4-trifluoromethyl group increases electron-withdrawing effects compared to the target’s 2,4,5-trifluoro arrangement.
  • Synthetic yields for analogues range from 35.2% to 65.2%, suggesting that the target compound’s synthesis (if similar) may require optimization for scalability.
Pharmacologically Relevant Analogues ()

The G Protein-Coupled Receptor and Ion Channel Guide (2011) lists compounds with piperidine-benzamide scaffolds targeting neuroendocrine or cardiovascular receptors:

Compound ID Structural Features Biological Target Key Differences vs. Target Compound
L372662 Piperidin-4-yl linked to methoxybenzoyl and pyridinylmethyl groups Vasopressin receptors Lacks fluorine and thiadiazole; includes morpholine and pyridine rings
OPC31260 Tetrahydrobenzazepine with dimethylamino and benzoylamino groups Vasopressin V2 receptors Benzazepine core instead of benzamide; no fluorine or heterocyclic substituents
SR49059 Chlorophenyl-indole carboxamide with pyrrolidine Vasopressin V1a receptors Indole scaffold; sulfonyl and chlorophenyl groups; no piperidine

Key Observations :

  • The target’s benzamide-piperidine-thiadiazole architecture is distinct from indole (SR49059) or benzazepine (OPC31260) cores, which may limit cross-reactivity with non-target receptors.
  • Fluorine atoms in the target could improve metabolic stability compared to non-fluorinated analogues like L372662, aligning with trends in drug design for CNS targets.

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